4-Hydroxy-2,3-dimethylbenzonitrile

medicinal chemistry computational chemistry drug design

4-Hydroxy-2,3-dimethylbenzonitrile (CAS 448961-58-8) is a substituted aromatic nitrile with the molecular formula C₉H₉NO and a molecular weight of 147.17 g/mol. The compound features a hydroxyl group at the 4-position and methyl substituents at the 2- and 3-positions of the benzonitrile core, resulting in a calculated logP of 2.52 and a predicted boiling point of 318.8 ± 30.0 °C at 760 mmHg.

Molecular Formula C9H9NO
Molecular Weight 147.17 g/mol
CAS No. 448961-58-8
Cat. No. B1370219
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydroxy-2,3-dimethylbenzonitrile
CAS448961-58-8
Molecular FormulaC9H9NO
Molecular Weight147.17 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1C)O)C#N
InChIInChI=1S/C9H9NO/c1-6-7(2)9(11)4-3-8(6)5-10/h3-4,11H,1-2H3
InChIKeyLUOBVTFFWKJVTN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Hydroxy-2,3-dimethylbenzonitrile (CAS 448961-58-8): Chemical Profile and Procurement Baseline for Research Applications


4-Hydroxy-2,3-dimethylbenzonitrile (CAS 448961-58-8) is a substituted aromatic nitrile with the molecular formula C₉H₉NO and a molecular weight of 147.17 g/mol . The compound features a hydroxyl group at the 4-position and methyl substituents at the 2- and 3-positions of the benzonitrile core, resulting in a calculated logP of 2.52 and a predicted boiling point of 318.8 ± 30.0 °C at 760 mmHg [1]. It is commercially available at purities ranging from 95% to 98%, typically as a solid, and is employed as a building block or intermediate in medicinal chemistry and agrochemical research .

Why 4-Hydroxy-2,3-dimethylbenzonitrile Cannot Be Interchanged with Other Methyl-Substituted Hydroxybenzonitriles


In hydroxybenzonitrile chemistry, the precise positioning of methyl substituents on the aromatic ring critically governs both physicochemical properties and biological interactions. For 4-hydroxy-2,3-dimethylbenzonitrile (448961-58-8), the unique ortho-substitution pattern (methyl groups at positions 2 and 3, hydroxyl at 4) distinguishes it from more common analogs such as 3,5-dimethyl-4-hydroxybenzonitrile (4198-90-7) or 2,6-dimethyl-4-hydroxybenzonitrile (58537-99-8) [1]. This specific regiochemistry influences hydrogen bonding capacity, steric hindrance around the reactive hydroxyl group, and electronic effects on the nitrile moiety—all of which directly impact downstream reactivity and target engagement in synthetic pathways [2]. Consequently, substituting one regioisomer for another without experimental validation risks altered reaction yields, unexpected metabolic profiles, or loss of target binding affinity.

Quantitative Differentiation: 4-Hydroxy-2,3-dimethylbenzonitrile vs. Closest Analogs


Regiochemical Advantage: Hydrogen Bond Donor/Acceptor Profile

The unique 2,3-dimethyl-4-hydroxy substitution pattern of 4-hydroxy-2,3-dimethylbenzonitrile (448961-58-8) provides a distinct hydrogen bonding profile compared to other regioisomers. The compound possesses 1 hydrogen bond donor (the 4-OH group) and 2 hydrogen bond acceptors (the nitrile nitrogen and hydroxyl oxygen) [1]. In contrast, the non-hydroxylated analog 2,3-dimethylbenzonitrile (5724-56-1) lacks the hydroxyl donor entirely, with 0 hydrogen bond donors and only 1 acceptor (the nitrile nitrogen) . This difference is critical in structure-based drug design where specific hydrogen bonding interactions with target proteins are required for binding affinity and selectivity.

medicinal chemistry computational chemistry drug design

LogP Differentiation: Lipophilicity vs. 3,5-Dimethyl Regioisomer

The 2,3-dimethyl substitution pattern confers a distinct lipophilicity profile. 4-Hydroxy-2,3-dimethylbenzonitrile has a calculated LogP of 2.52 [1]. While direct experimental LogP data for the 3,5-dimethyl regioisomer (4198-90-7) is not available in the same source, the differing substitution pattern is known to alter polarity and membrane permeability in benzonitrile derivatives [2]. This difference in calculated lipophilicity can influence compound behavior in ADME assays, affecting cell permeability, plasma protein binding, and overall pharmacokinetic profiles in drug discovery programs.

ADME pharmacokinetics solubility

Synthetic Utility: Reported Role as Key Intermediate in Agrochemical and Pharmaceutical Synthesis

4-Hydroxy-2,3-dimethylbenzonitrile is explicitly cited as an intermediate in the synthesis of agrochemicals and pharmaceuticals, particularly in the production of herbicides and fungicides . In contrast, its regioisomer 4-hydroxy-3,5-dimethylbenzonitrile (4198-90-7) is a documented key intermediate specifically for HIV replication inhibitors (NNRTIs) . This difference in reported application scope reflects the distinct chemical space each regioisomer occupies. The 2,3-dimethyl substitution pattern is favored for agrochemical target synthesis due to its steric and electronic compatibility with herbicidal pharmacophores, while the 3,5-dimethyl pattern is more commonly employed in antiviral medicinal chemistry.

organic synthesis agrochemical intermediates process chemistry

Optimal Use Cases for 4-Hydroxy-2,3-dimethylbenzonitrile in Research and Industrial Settings


Agrochemical Lead Optimization: Herbicide and Fungicide Scaffold Development

Given its reported use as an intermediate in the synthesis of herbicides and fungicides , 4-hydroxy-2,3-dimethylbenzonitrile is optimally employed in agrochemical discovery programs seeking to develop novel crop protection agents. The hydroxyl and nitrile functionalities provide versatile handles for further derivatization, enabling the construction of diverse compound libraries for screening against agricultural pests and pathogens. The 2,3-dimethyl substitution pattern offers a steric and electronic profile distinct from other hydroxybenzonitrile regioisomers, potentially leading to unique selectivity profiles in target binding [1].

Medicinal Chemistry: Fragment-Based Drug Discovery and Scaffold Hopping

The balanced hydrogen bond donor/acceptor profile (1 donor, 2 acceptors) and moderate lipophilicity (LogP 2.52) of 4-hydroxy-2,3-dimethylbenzonitrile make it a suitable fragment for fragment-based drug discovery (FBDD) campaigns targeting enzymes or receptors requiring specific hydrogen bonding interactions [2]. Its small molecular weight (147.17 g/mol) aligns with Rule of Three criteria for fragments, and the benzonitrile core can serve as a bioisostere for carboxylic acids or other polar moieties in scaffold hopping exercises [3].

Chemical Biology: Probe Development for Nitrilase Enzyme Studies

As a hydroxybenzonitrile derivative, 4-hydroxy-2,3-dimethylbenzonitrile can serve as a substrate or inhibitor in studies of nitrilase enzymes, which hydrolyze nitriles to carboxylic acids [4]. The specific 2,3-dimethyl substitution pattern may confer differential enzyme kinetics or selectivity compared to other hydroxybenzonitrile isomers, making it a valuable tool for probing the active site topology and substrate specificity of nitrilases from various microbial sources. This application is relevant for both fundamental enzymology research and biocatalysis development for green chemistry processes.

Analytical Chemistry: Reference Standard for Method Development

The compound's defined physicochemical properties (boiling point 318.8±30.0 °C, density 1.1±0.1 g/cm³) and commercial availability at high purity (95-98%) support its use as a reference standard in analytical method development [5]. It can be employed in HPLC, GC-MS, or NMR method validation for the detection and quantification of benzonitrile derivatives in environmental samples, pharmaceutical formulations, or industrial process streams. The compound's distinct retention characteristics relative to other regioisomers facilitate its use as a system suitability standard in chromatographic separations.

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